molecular formula C16H24O B12604674 4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one CAS No. 917892-89-8

4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one

Cat. No.: B12604674
CAS No.: 917892-89-8
M. Wt: 232.36 g/mol
InChI Key: VIHPQEWTKZTYKH-INIZCTEOSA-N
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Description

4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one is a terpene-derived cyclic ketone characterized by a cyclohexenone core substituted with a chiral monoterpene side chain.

Properties

CAS No.

917892-89-8

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

4-[(3R)-3,7-dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one

InChI

InChI=1S/C16H24O/c1-5-16(4,12-6-7-13(2)3)14-8-10-15(17)11-9-14/h5,7-8H,1,6,9-12H2,2-4H3/t16-/m0/s1

InChI Key

VIHPQEWTKZTYKH-INIZCTEOSA-N

Isomeric SMILES

CC(=CCC[C@](C)(C=C)C1=CCC(=O)CC1)C

Canonical SMILES

CC(=CCCC(C)(C=C)C1=CCC(=O)CC1)C

Origin of Product

United States

Preparation Methods

Starting Materials

The primary starting materials include:

Reaction Conditions

The direct synthesis typically requires:

  • Reagents : Catalysts such as Lewis acids (e.g., BF₃·Et₂O) can facilitate the reaction.

  • Solvent : Common solvents include dichloromethane or toluene.

Yield and Purity

The yield of this method can vary significantly based on reaction conditions, often ranging from 50% to 80%. Purification is usually achieved via chromatography.

Cyclization Reactions

Cyclization is a pivotal step in synthesizing complex cyclic structures like cyclohexenones.

Mechanism

Cyclization can occur through:

Example Reaction Scheme

A typical reaction scheme may involve:

Functional Group Transformations

Transformations are essential for modifying existing functional groups into desired forms.

Key Transformations

Common transformations include:

  • Hydroxylation : Converting alkenes to alcohols.

  • Oxidation : Using reagents like PCC to convert alcohols to ketones.

Comparative Analysis of Methods

The following table summarizes the various preparation methods along with their advantages and disadvantages:

Method Advantages Disadvantages
Direct Synthesis Simplicity and directness May require expensive reagents
Cyclization Efficient for complex structures Potential for multiple products
Functional Group Transformations Versatile for modifying structures Requires additional steps and reagents

Chemical Reactions Analysis

Types of Reactions

4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride produces alcohols.

Scientific Research Applications

4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of specific enzymes involved in metabolic pathways. Additionally, its structural features allow it to interact with cell membranes, potentially affecting membrane fluidity and signaling processes .

Comparison with Similar Compounds

4-(3,7-Dimethyl-3-vinylocta-1,6-dien-1-yl)phenol (CAS 10309-37-2)

  • Structure: Features a phenol group instead of a cyclohexenone ring.
  • Properties: The phenolic –OH group enhances hydrogen bonding, increasing solubility in polar solvents compared to the ketone analog.
  • Applications: Likely used in polymer stabilizers or fragrance fixatives due to its phenolic stability.

3,7-Dimethylocta-1,6-dien-3-yl Propanoate

  • Structure: An ester derivative with a propanoate group replacing the cyclohexenone system.
  • Properties: The ester group increases volatility, making it more suitable as a fragrance component (e.g., floral or fruity notes). Esters are typically less reactive than ketones but may undergo hydrolysis under acidic/basic conditions .
  • Applications : Commonly found in essential oils or synthetic perfumes.

Stereochemical and Substituent Differences

Chirality and Branching

  • The (3R) configuration in the target compound introduces stereochemical complexity, which may influence interactions with biological targets (e.g., enzymes or receptors).

Cyclohexenone vs. Benzodiazepine Derivatives

  • Compounds like 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one () share a ketone group but feature aromatic heterocycles. These are pharmacologically active (e.g., anxiolytic drugs), whereas the terpene-ketone hybrid may prioritize physicochemical properties over direct bioactivity .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Functional Group Key Properties Potential Applications
4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one Cyclohexenone Ketone Moderate polarity, chiral Fragrances, synthetic intermediates
4-(3,7-Dimethyl-3-vinylocta-1,6-dien-1-yl)phenol Phenol –OH Higher solubility, antioxidant potential Polymer additives, stabilizers
3,7-Dimethylocta-1,6-dien-3-yl Propanoate Terpene chain Ester Volatile, hydrolyzable Perfumes, flavorants
7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one Benzodiazepine Ketone Bioactive (CNS modulation) Pharmaceuticals

Research Findings and Gaps

  • Reactivity: The cyclohexenone ring in the target compound may undergo conjugate addition or Diels-Alder reactions, similar to α,β-unsaturated ketones.
  • Biological Activity: Terpene-ketone hybrids are rare in natural products, but related compounds (e.g., iridoids) exhibit anti-inflammatory properties.
  • Synthesis Challenges : The chiral terpene side chain and stereochemical integrity during synthesis remain unaddressed in the literature.

Biological Activity

The compound 4-[(3R)-3,7-dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one , also known as a derivative of linalool , belongs to the class of monoterpenoids. These compounds are widely studied for their diverse biological activities, including anti-inflammatory, antioxidant, and antidiabetic properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of 4-[(3R)-3,7-dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one is C13H20OC_{13}H_{20}O, with a molecular weight of approximately 196.30 g/mol. Its structure includes a cyclohexene ring with a substituent that contributes to its biological activity.

1. Antioxidant Activity

Research indicates that compounds similar to 4-[(3R)-3,7-dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit oxidative stress, which is linked to various chronic diseases.

CompoundIC50 (µg/mL)Reference
Linalool50
Citral40
Thymol45

2. Anti-inflammatory Effects

The compound has shown potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines. This activity is crucial in managing conditions such as arthritis and other inflammatory diseases.

Case Study:
In a study involving the administration of linalool derivatives in animal models, significant reductions in inflammatory markers were observed after treatment for four weeks. The study highlighted the potential use of these compounds in therapeutic applications for inflammatory disorders.

3. Antidiabetic Properties

Research has demonstrated that monoterpenoids can enhance insulin sensitivity and reduce blood glucose levels. The mechanism involves the inhibition of enzymes such as α-amylase and DPP-IV, which are critical in carbohydrate metabolism.

ActivityMechanismReference
α-Amylase InhibitionDelays glucose absorption
DPP-IV InhibitionEnhances incretin action

In Vivo Findings:
In diabetic rat models, compounds with similar structures to 4-[(3R)-3,7-dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one have been shown to lower blood glucose levels significantly when administered at doses ranging from 5050 to 200200 mg/kg .

Summary of Research Findings

The biological activity of 4-[(3R)-3,7-dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one highlights its potential as a therapeutic agent in various health conditions:

  • Antioxidant : Effective in scavenging free radicals.
  • Anti-inflammatory : Reduces pro-inflammatory cytokine production.
  • Antidiabetic : Improves insulin sensitivity and regulates blood glucose levels.

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